3-Methylhexan-1-amine hydrochloride
Description
Contextualization within Aliphatic Primary Amine Chemistry
3-Methylhexan-1-amine hydrochloride is, at its core, the salt form of 3-methylhexan-1-amine. The parent compound is an aliphatic primary amine. This classification is determined by its structure: a seven-carbon chain (heptyl group) with a methyl group at the third carbon and a primary amine group (-NH2) at the terminal carbon.
Aliphatic amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl group. libretexts.org As a primary amine, 3-methylhexan-1-amine has one alkyl substituent attached to the nitrogen atom. libretexts.org The physical and chemical properties of aliphatic amines are heavily influenced by the nitrogen atom's lone pair of electrons, which imparts basicity and nucleophilicity. chemistrysteps.com
The general characteristics of lower molecular weight aliphatic amines include a fishy odor and some degree of water solubility. libretexts.orgchemistrysteps.com This solubility is attributed to their ability to form hydrogen bonds with water molecules. libretexts.orgchemistrysteps.com However, as the carbon chain length increases beyond six carbons, the hydrophobic nature of the alkyl group dominates, leading to decreased water solubility. libretexts.orgchemistrysteps.com Amines are also soluble in organic solvents like alcohol and ether. libretexts.orgchemistrysteps.com
The boiling points of primary amines are higher than those of alkanes of similar molecular weight due to intermolecular hydrogen bonding, but generally lower than corresponding alcohols, as the N-H bond is less polar than the O-H bond. jove.com
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-methyl-1-hexylamine hydrochloride |
| Molecular Formula | C7H18ClN |
| Molecular Weight | 151.68 g/mol |
| CAS Number | 2089255-88-7 |
Note: Data for the hydrochloride salt is limited. Properties are based on the known structure and data for the parent amine.
Significance as a Hydrochloride Salt in Organic Synthesis and Research
The conversion of a free amine, such as 3-methylhexan-1-amine, into its hydrochloride salt is a common and important practice in organic chemistry. This transformation is achieved by reacting the basic amine with hydrochloric acid. The resulting salt possesses distinct properties that are often advantageous for handling, storage, and use in synthetic procedures.
Amine hydrochlorides are generally more stable and have a longer shelf-life than their corresponding free bases, which can be susceptible to atmospheric oxidation. Furthermore, forming the hydrochloride salt significantly increases the water solubility of the amine. This enhanced solubility is particularly useful in various applications, including in the preparation of substances for biological assays or when aqueous reaction conditions are required.
In organic synthesis, amine hydrochlorides can serve as a protected or more easily handled form of the reactive free base. The free amine can be readily regenerated by treatment with a stronger base when needed for a reaction. This strategy allows for better control over the reactivity of the amine.
Overview of Academic Inquiry and Research Focus on this compound
A comprehensive review of scientific literature and chemical databases indicates that this compound has not been a focus of significant, specific academic inquiry. There is a notable absence of dedicated studies on its synthesis, reactivity, or application. While it is listed in some chemical supplier catalogs, suggesting its availability as a chemical intermediate, it does not appear in major databases such as PubChem as a well-characterized compound with extensive experimental data.
The research context for a compound like this compound is therefore largely theoretical, based on its classification. Simple aliphatic amine hydrochlorides can be utilized as building blocks in the synthesis of more complex molecules. The primary amine group is a versatile functional handle for forming amides, imines, and other nitrogen-containing structures.
Common synthetic routes to primary amines like the parent compound of 3-Methylhexan-1-amine include the reduction of nitriles or amides, and reductive amination of aldehydes. libretexts.orgnih.govacs.org Another established method is the Gabriel synthesis, which converts primary alkyl halides to primary amines. jove.compressbooks.pub Direct alkylation of ammonia is also possible but often results in a mixture of primary, secondary, and tertiary amines. pressbooks.pub
Given the lack of specific research, the scientific interest in this compound is best understood by analogy to other simple aliphatic amines, which are fundamental reagents and intermediates in the broader field of organic synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylhexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-7(2)5-6-8;/h7H,3-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHIRHPFFBOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-88-7 | |
| Record name | 3-methylhexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Established Routes for the Synthesis of 3-Methylhexan-1-amine
Reductive amination is a widely employed and versatile method for the synthesis of amines, including 3-Methylhexan-1-amine. libretexts.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of 3-Methylhexan-1-amine, the precursor would be 3-methylhexanal (B98541).
The reaction proceeds in two main steps:
Imine Formation: 3-methylhexanal reacts with ammonia under slightly acidic conditions to form the corresponding imine.
Reduction: The imine is then reduced to 3-Methylhexan-1-amine using a suitable reducing agent.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation can also be utilized for the reduction step. youtube.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines, stable in acidic conditions. masterorganicchemistry.com | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective for imines, less toxic than NaBH3CN. nih.gov | Moisture sensitive. commonorganicchemistry.com |
The stereochemistry at the C3 position of 3-Methylhexan-1-amine can be controlled by using a chiral precursor, such as (R)- or (S)-3-methylhexanal, or through the use of chiral catalysts or auxiliaries during the synthesis.
The synthesis of primary amines can also be achieved through the nucleophilic substitution of alkyl halides with ammonia or an ammonia equivalent. quizlet.com In the case of 3-Methylhexan-1-amine, a suitable starting material would be 1-halo-3-methylhexane (e.g., 1-bromo-3-methylhexane).
However, this method often suffers from a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the newly formed amine being more nucleophilic than ammonia. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com
Several other classical and modern synthetic methods can be adapted for the synthesis of 3-Methylhexan-1-amine.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org To synthesize 3-Methylhexan-1-amine via this route, one would start with 4-methylheptanamide. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com
Gabriel Synthesis: The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the overalkylation issues seen with direct amination. wikipedia.orgmasterorganicchemistry.com The process involves the N-alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide (e.g., 1-bromo-3-methylhexane). The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. numberanalytics.comlibretexts.org
C-H Functionalization: Modern synthetic strategies involving the direct functionalization of C-H bonds offer novel pathways to amines. nih.govchemrxiv.orgchemrxiv.org While specific protocols for 3-Methylhexan-1-amine may not be explicitly detailed, the principles of α-C-H functionalization of simpler amines could potentially be adapted. nih.govresearchgate.net These methods often employ transition metal catalysts or photoredox catalysis to activate a C-H bond for subsequent amination.
Formation and Chemical Utility of 3-Methylhexan-1-amine Hydrochloride
The hydrochloride salt of 3-Methylhexan-1-amine is often the preferred form for handling, purification, and storage of this amine.
3-Methylhexan-1-amine, being a primary amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. When treated with a strong acid like hydrochloric acid (HCl), it undergoes an acid-base neutralization reaction. youtube.com The nitrogen atom is protonated by the hydrogen ion from HCl, forming the 3-methylhexan-1-ammonium ion, which then forms an ionic bond with the chloride ion. youtube.com
The reaction can be represented as: CH₃CH₂CH₂CH(CH₃)CH₂CH₂NH₂ + HCl → [CH₃CH₂CH₂CH(CH₃)CH₂CH₂NH₃]⁺Cl⁻
Thermodynamically, this is an exothermic process, driven by the formation of the stable ammonium salt. The Gibbs free energy change (ΔG) for this reaction is negative, indicating a spontaneous process. jeeadv.ac.in The pKa of the conjugate acid (the ammonium ion) is a key factor in the thermodynamics of this process. researchgate.net
The conversion of 3-Methylhexan-1-amine to its hydrochloride salt is a common and effective strategy for its isolation and purification. ualberta.ca
Crystallization: Amine hydrochlorides are ionic compounds and are typically crystalline solids. youtube.com This property allows for their purification by recrystallization from a suitable solvent, which can effectively remove non-basic impurities.
Extraction: The difference in solubility between the free amine and its hydrochloride salt is exploited in liquid-liquid extraction procedures. The free amine is generally soluble in organic solvents and has limited solubility in water. Conversely, the hydrochloride salt is typically soluble in aqueous solutions and much less soluble in nonpolar organic solvents. ualberta.ca This allows for the separation of the amine from non-basic organic impurities by converting it to its salt form and extracting it into an aqueous layer. The free amine can then be regenerated by basification of the aqueous solution. researchgate.net
Adsorption Chromatography: In some purification schemes, the amine can be captured on an acidic solid support (like an ion-exchange resin) and then eluted as the hydrochloride salt. google.com
The stability and non-volatile nature of the hydrochloride salt also make it easier to handle and store compared to the often volatile and potentially air-sensitive free amine. google.com
Reactivity Implications of the Protonated Amine Form in Synthetic Sequences
The hydrochloride salt of 3-Methylhexan-1-amine significantly influences its chemical behavior in synthetic applications. In its protonated form, the nitrogen atom's lone pair of electrons is engaged with a proton, rendering the amine non-nucleophilic. masterorganicchemistry.commnstate.edu This effectively protects the amine group from participating in reactions with electrophiles. To utilize the amine's nucleophilicity for reactions like acylation or alkylation, deprotonation is necessary, typically by treatment with a base to yield the free amine. mnstate.edulibretexts.org
While requiring an additional deprotection step, the salt form offers practical advantages. It can prevent unwanted side reactions at the amine site during transformations elsewhere in the molecule. gla.ac.ukgla.ac.uk Furthermore, amine hydrochloride salts can sometimes act as bifunctional reagents in specific transformations. rsc.org The choice of base for deprotonation is a critical parameter, as it must be compatible with other functional groups within the molecule to avoid undesired reactions.
Stereoselective Synthesis of 3-Methylhexan-1-amine Enantiomers
The production of specific enantiomers of 3-Methylhexan-1-amine is a key focus in synthetic chemistry, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. wikipedia.orgwikipedia.org
Asymmetric Catalysis in Chiral Amine Production
Asymmetric catalysis is a premier strategy for producing enantiomerically enriched amines. rsc.orgacs.org A common approach is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a prochiral ketone. acs.orgresearchgate.net For instance, the synthesis of a chiral amine can be achieved via the asymmetric hydrogenation of a corresponding imine using a chiral catalyst, often a transition metal complex like iridium or rhodium with a chiral ligand. acs.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. princeton.edu
Biocatalysis, using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs), also presents a powerful method for the stereoselective synthesis of chiral amines, including those with multiple stereocenters. nih.gov
Table 1: Examples of Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst Type | Reaction | Substrate Example | Key Feature |
|---|---|---|---|
| Rhodium/Chiral Phosphine (B1218219) Ligand | Asymmetric Hydrogenation | Unsaturated esters | Produces chiral amines with high enantiomeric excess. acs.orgresearchgate.net |
| Iridium/Chiral Ligand | Asymmetric Hydrogenation | Imines | Effective for the synthesis of tertiary amines from iminium salts. acs.org |
Application of Chiral Auxiliaries and Protecting Group Strategies
The use of chiral auxiliaries is a well-established method for controlling stereochemistry during synthesis. wikipedia.orgnumberanalytics.com In this approach, a prochiral molecule is temporarily attached to a chiral auxiliary. wikipedia.orgnih.gov This auxiliary then directs a subsequent reaction, such as an alkylation or reduction, to occur diastereoselectively. After the key stereocenter is set, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.orgacs.org
Protecting groups are often used in tandem with these strategies. The amine functionality can be masked to prevent it from reacting during other synthetic steps. The protecting group must be robust enough to withstand various reaction conditions and be removable without affecting the newly created chiral center. acs.org A widely used example is the tert-butanesulfinamide auxiliary, which reacts with aldehydes and ketones to form sulfinylimines that can be reduced diastereoselectively and then deprotected under mild acidic conditions to furnish the chiral primary amine. acs.orgyale.edu
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Advantage |
|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Aldol (B89426) reactions, Alkylations | High diastereoselectivity, well-studied models for stereochemical outcome. wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Alkylation of ketone/aldehyde hydrazones | Reliable method for creating chiral centers alpha to a carbonyl group. |
Control of Diastereoselectivity and Enantiomeric Excess in Synthesis
Achieving high diastereoselectivity and enantiomeric excess (e.e.) is the primary goal of stereoselective synthesis. nih.gov The success of an asymmetric reaction is measured by these two metrics. nih.gov In asymmetric catalysis, the choice of catalyst, ligand, solvent, and temperature are all critical factors that can be fine-tuned to maximize the e.e. princeton.edu
When using chiral auxiliaries, the resulting products are diastereomers, which can often be separated using standard laboratory techniques like column chromatography or crystallization due to their different physical properties. wikipedia.org This separation allows for the isolation of a single diastereomer, which upon removal of the auxiliary, yields a product with high enantiomeric purity. The enantiomeric and diastereomeric excess are typically quantified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The interplay between diastereoselective reactions and racemization can sometimes be exploited to amplify the enantiomeric excess in a dynamic process. nih.gov
Development of One-Pot Stereoselective Methodologies
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot or tandem reactions. youtube.com These methodologies combine multiple synthetic steps into a single procedure, avoiding the need for isolation and purification of intermediates, which saves time, reduces waste, and lowers costs. youtube.comnih.gov
For the synthesis of a chiral amine like 3-Methylhexan-1-amine, a one-pot process could involve the formation of an imine from a ketone or aldehyde, followed by in-situ asymmetric reduction using a chiral catalyst. nih.gov The challenge lies in finding reaction conditions and catalysts that are compatible with all steps of the sequence. researchgate.net Successful examples include the synthesis of complex iminosugars via multi-component cyclization reactions and the assembly of polypropionate structures using sequential aldol reactions. researchgate.netnih.gov
Reactivity and Reaction Mechanisms in Organic Transformations
Nucleophilic Reactivity of the Primary Amine Moiety
Once liberated from its hydrochloride salt, typically by treatment with a base, the primary amine of 3-Methylhexan-1-amine acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. The presence of the alkyl chain, being electron-donating, enhances the electron density on the nitrogen, making it more nucleophilic than ammonia (B1221849). masterorganicchemistry.com
The primary amine of 3-Methylhexan-1-amine can react with alkyl halides via a nucleophilic substitution (S_N2) reaction. utexas.edu This initial alkylation yields a secondary amine.
However, this reaction is notoriously difficult to control to achieve only monoalkylation. msu.edu The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of two alkyl groups. masterorganicchemistry.com Consequently, it can compete with the remaining 3-Methylhexan-1-amine for the alkyl halide, leading to the formation of a tertiary amine. This process can continue, with the tertiary amine reacting further to form a quaternary ammonium (B1175870) salt, a reaction known as exhaustive methylation when methyl iodide is used. masterorganicchemistry.com
Table 1: Products of Alkylation of 3-Methylhexan-1-amine
| Reactant | Product Stage | Product Name |
|---|---|---|
| 3-Methylhexan-1-amine | Primary Amine | 3-Methylhexan-1-amine |
| + Alkyl Halide (R-X) | Secondary Amine | N-alkyl-3-methylhexan-1-amine |
| + Alkyl Halide (R-X) | Tertiary Amine | N,N-dialkyl-3-methylhexan-1-amine |
To favor mono-substitution, a large excess of the initial amine can be used, which increases the probability that the alkyl halide will encounter a molecule of the primary amine rather than the alkylated products. mnstate.edu
3-Methylhexan-1-amine reacts readily with acylating agents like acid chlorides or acid anhydrides to form N-substituted amides. mnstate.edu In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate ion) to yield the stable amide product. A base, such as pyridine (B92270) or even an excess of the amine itself, is typically required to neutralize the HCl by-product. mnstate.edu
Similarly, it reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. This specific reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. msu.edu As a primary amine, 3-Methylhexan-1-amine would react to form a sulfonamide that possesses an acidic proton on the nitrogen. This allows the resulting sulfonamide to dissolve in the aqueous base used in the test. msu.edu
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com The reaction of 3-Methylhexan-1-amine with a carbonyl compound begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. wikipedia.org
While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. libretexts.org
Table 2: General Condensation Reaction
| Amine Type | Carbonyl Reactant | Intermediate | Final Product |
|---|
Fundamental Acid-Base Chemistry and Salt Form Interconversion
The chemistry of 3-Methylhexan-1-amine hydrochloride is fundamentally rooted in acid-base principles. The interconversion between the free amine and its hydrochloride salt is a straightforward acid-base reaction.
Like most simple alkylamines, 3-Methylhexan-1-amine is a weak base. libretexts.org The lone pair of electrons on the nitrogen atom can accept a proton from an acid. libretexts.org In an aqueous solution, it establishes an equilibrium with water, forming the 3-methylhexylammonium ion and a hydroxide (B78521) ion.
The basicity of alkylamines is influenced by the inductive effect of the alkyl groups. These groups donate electron density to the nitrogen, making its lone pair more attractive to protons and stabilizing the resulting positive charge on the ammonium ion. libretexts.org Consequently, simple alkylamines are generally stronger bases than ammonia. The pKa of the conjugate acids of most simple primary alkylamines falls in the range of 10 to 11. libretexts.orglibretexts.org
The equilibrium can be shifted. Adding a strong acid will drive the equilibrium towards the protonated ammonium salt form, while adding a strong base will deprotonate the ammonium ion, liberating the neutral free amine. mnstate.edu
The formation of this compound is a classic acid-base reaction where the amine reacts with hydrochloric acid. spectroscopyonline.com The lone pair on the nitrogen atom forms a new N-H bond by abstracting the proton from HCl, resulting in the positively charged ammonium ion and the chloride anion. spectroscopyonline.comyoutube.com
This salt formation can be achieved in various media:
Aqueous Solution: Dissolving the amine in water and adding aqueous hydrochloric acid results in the formation of the water-soluble hydrochloride salt. oxfordreference.com
Nonaqueous Solvents: The reaction can be performed by passing gaseous hydrogen chloride through a solution of the amine in a nonaqueous solvent like diethyl ether or carbon tetrachloride. google.com This often causes the crystalline hydrochloride salt to precipitate from the solution.
Vapor Phase: It is also possible to form the salt by reacting the amine and hydrogen chloride in the vapor phase at elevated temperatures. google.com
The resulting salt is an ionic compound with properties distinct from the free amine, including typically higher melting points and greater solubility in water. oxfordreference.com The equilibrium constants for the formation of such ammonium salts can be influenced by the polarity and dielectric constant of the solvent medium. pitt.edu
Advanced Reaction Pathways and Functionalization
The chemical reactivity of this compound allows for a variety of transformations, making it a versatile building block in both analytical and synthetic chemistry.
Derivatization Reactions for Analytical and Synthetic Applications
Primary amines like 3-Methylhexan-1-amine are often derivatized to enhance their properties for specific applications. In analytical chemistry, particularly gas chromatography (GC), derivatization is crucial. The direct analysis of amines by GC can be problematic due to their polarity, which leads to issues like peak tailing and adsorption on the column. nih.gov Converting the amine to a less polar derivative improves its chromatographic behavior, leading to better separation and detection. nih.gov
For synthetic purposes, the amine group can be transformed into a wide array of other functional groups. These derivatization reactions are fundamental in multi-step organic syntheses, allowing for the construction of more complex molecular architectures.
Oxidative Transformations of the Amine Functionality
The amine functionality of 3-Methylhexan-1-amine can undergo various oxidative transformations. Depending on the oxidizing agent and reaction conditions, primary amines can be oxidized to a range of products, including imines, oximes, nitroso compounds, or nitriles. The specific outcome is often dictated by the controlled application of the oxidant and the substrate's structure. These transformations are significant in synthetic organic chemistry for introducing new functional groups and building molecular complexity.
Elimination Reactions to Form Unsaturated Hydrocarbons (e.g., Hofmann Elimination)
A key reaction of amines is the Hofmann elimination, which converts an amine into an alkene. wikipedia.orgaakash.ac.in This process involves several steps:
Exhaustive Methylation: The amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgaakash.ac.in This step converts the amine, which is a poor leaving group, into a good leaving group (a neutral tertiary amine). libretexts.org
Formation of Hydroxide Salt: The quaternary ammonium iodide is then treated with silver oxide and water to form a quaternary ammonium hydroxide. wikipedia.orglibretexts.org
Elimination: Heating the quaternary ammonium hydroxide (typically between 100-200 °C) induces an E2 elimination reaction. libretexts.orglibretexts.org The hydroxide ion acts as a base, abstracting a proton from a beta-carbon, leading to the formation of an alkene and a tertiary amine as the leaving group. libretexts.org
A notable feature of the Hofmann elimination is its regioselectivity, which generally follows the Hofmann rule . This rule states that the major product is the least substituted alkene. wikipedia.org This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of a proton from the least sterically hindered beta-carbon more favorable. wikipedia.org
For 3-Methylhexan-1-amine, the Hofmann elimination would proceed as follows:
Exhaustive methylation of 3-Methylhexan-1-amine with methyl iodide yields N,N,N-trimethyl-3-methylhexan-1-aminium iodide.
Treatment with silver oxide and water produces N,N,N-trimethyl-3-methylhexan-1-aminium hydroxide.
Heating this salt would lead to the elimination of trimethylamine (B31210) and the formation of an alkene. There are two possible beta-hydrogens that can be abstracted, leading to two potential alkene products: 3-methylhex-1-ene and 3-methylhex-2-ene. According to the Hofmann rule, the major product would be the less substituted alkene, 3-methylhex-1-ene .
| Reactant | Reagents | Product(s) | Governing Rule |
| 3-Methylhexan-1-amine | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat | 3-methylhex-1-ene (major), 3-methylhex-2-ene (minor), Trimethylamine | Hofmann Rule |
Catalytic Roles of 3-Methylhexan-1-amine Derivatives
While 3-Methylhexan-1-amine itself is not a catalyst, its derivatives have potential applications in various catalytic fields.
Investigation in Organocatalysis and Asymmetric Catalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are prominent organocatalysts, particularly in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product.
Derivatives of 3-Methylhexan-1-amine, if made chiral, could potentially be used in asymmetric organocatalysis. For instance, chiral secondary amines derived from compounds like proline are effective catalysts for reactions such as aldol (B89426) and Mannich reactions. youtube.com They function by forming transient enamines or iminium ions with the reactants, which then proceed through a stereochemically controlled transition state to yield an enantiomerically enriched product. youtube.com The steric and electronic properties of the amine catalyst are crucial in determining the efficiency and stereoselectivity of the reaction.
Exploration in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves both the Lewis acid and base sites available to react with other small molecules. wikipedia.org
A key application of FLPs is the activation of small molecules like dihydrogen (H₂), which has led to metal-free hydrogenation catalysts. wikipedia.org In a typical FLP-catalyzed hydrogenation of an imine, a sterically hindered phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid) are used. nih.gov
While phosphines are common Lewis bases in FLPs, sterically hindered amines can also potentially serve this role. A bulky derivative of 3-Methylhexan-1-amine could, in principle, act as the Lewis base component of an FLP. Paired with a suitable Lewis acid, it could be investigated for its ability to activate small molecules and catalyze reactions like hydrogenation. The effectiveness of such an amine-based FLP would depend on its steric bulk and basicity. nih.gov
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques are indispensable for the unambiguous structural assignment and conformational analysis of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and high-resolution mass spectrometry (HRMS) each offer unique insights into the molecular framework.
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the carbon adjacent to the electron-withdrawing ammonium group (-CH₂-NH₃⁺) are expected to be deshielded and thus appear at a lower field (higher ppm value), typically in the range of 2.5-3.0 ppm. docbrown.info The other aliphatic protons would appear at higher fields (lower ppm values). The integration of the signals would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing further structural information. For instance, the -CH₂-NH₃⁺ signal would likely appear as a triplet, coupled to the adjacent methylene (B1212753) group.
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's asymmetry, seven distinct carbon signals are expected. chemicalbook.com The carbon atom bonded to the nitrogen (C1) would be the most deshielded, appearing at a chemical shift value significantly downfield from the other carbons, typically in the 40-50 ppm range. The chemical shifts of the other carbon atoms can be predicted based on their substitution and distance from the electron-withdrawing ammonium group. For comparison, the ¹³C NMR chemical shifts for the parent alkane, 3-methylhexane, show a range from approximately 11 to 40 ppm. organicchemistrydata.org The presence of the hydrochloride salt would further influence the chemical shifts, particularly for the carbons closer to the amine group.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 40-50 |
| C2 | 30-40 |
| C3 | 30-40 |
| C4 | 20-30 |
| C5 | 20-30 |
| C6 | 10-20 |
| C7 (Methyl) | 10-20 |
Note: These are predicted ranges and can be influenced by solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these spectra would be characterized by the vibrations of the ammonium group (-NH₃⁺) and the alkyl backbone.
In the IR spectrum, the N-H stretching vibrations of the primary ammonium salt are prominent and appear as a broad, strong band in the region of 3200-2800 cm⁻¹. docbrown.info This broadness is due to hydrogen bonding. Asymmetric and symmetric N-H bending vibrations are also characteristic, typically appearing around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are expected in the 2960-2850 cm⁻¹ region. C-N stretching vibrations can be observed in the 1150–850 cm⁻¹ range. docbrown.info
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would clearly show the C-H stretching and bending vibrations of the alkyl chain. The C-C stretching and skeletal vibrations would also be evident in the lower frequency region of the Raman spectrum. The N-H stretching vibrations are also observable in the Raman spectrum and can provide complementary information to the IR data. nih.gov
Characteristic Vibrational Frequencies for Primary Amine Salts:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretching (broad) | 3200-2800 |
| C-H Stretching | 2960-2850 |
| N-H Bending (asymmetric) | 1625-1560 |
| N-H Bending (symmetric) | 1550-1500 |
| C-N Stretching | 1150-850 |
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 3-Methylhexan-1-amine (C₇H₁₇N), the calculated exact mass is 115.1361 g/mol . nih.govlibretexts.org The hydrochloride salt would likely be analyzed as the protonated free amine [M+H]⁺ in techniques like electrospray ionization (ESI).
The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for aliphatic amines is the α-cleavage, where the bond between the alpha and beta carbons is broken. mdpi.com For 3-Methylhexan-1-amine, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion.
Predicted Fragmentation in the Mass Spectrum of 3-Methylhexan-1-amine:
| Ion | m/z (predicted) | Fragmentation Pathway |
| [CH₃(CH₂)₃CH(CH₃)CH₂NH₃]⁺ (Molecular Ion) | 116 | Protonation of the amine |
| [CH₂NH₂]⁺ | 30 | α-cleavage |
| [C₆H₁₃]⁺ | 85 | Loss of the amine group |
Computational Chemistry and Molecular Modeling Studies
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer a theoretical framework to complement experimental findings and provide deeper insights into the molecular properties of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For this compound, DFT calculations could be employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Furthermore, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net DFT can also be used to calculate NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra.
Key Parameters Obtainable from DFT Calculations:
| Parameter | Significance |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. |
| HOMO-LUMO Energies | Provides insights into electronic transitions and chemical reactivity. |
| Electrostatic Potential Map | Visualizes the charge distribution and identifies reactive sites. |
| NMR Chemical Shifts | Aids in the assignment and interpretation of experimental NMR spectra. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational space and to understand the intermolecular interactions, particularly in the condensed phase.
By simulating the molecule's trajectory, the various accessible conformations and their relative energies can be determined. This is particularly useful for a flexible molecule like 3-Methylhexan-1-amine. The simulations can also model the interactions between the amine hydrochloride and solvent molecules, providing insights into solvation and the nature of hydrogen bonding between the ammonium group and the chloride anion or solvent. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Advanced Spectroscopic and Computational Investigations
Spectroscopic and Computational Analysis
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the rate of a reaction. While specific computational studies on the reaction mechanism of 3-Methylhexan-1-amine hydrochloride formation are not extensively documented in publicly available literature, we can infer the mechanistic details and the nature of the transition state by examining computational studies of analogous amine protonation reactions.
The formation of this compound is an acid-base reaction involving the protonation of the amine group of 3-Methylhexan-1-amine by hydrochloric acid. This is generally a rapid and energetically favorable process. Computational modeling of this reaction would focus on the proton transfer from the hydronium ion (in aqueous solution) or gaseous HCl to the nitrogen atom of the amine.
The key steps in a computational investigation of this reaction mechanism would involve:
Geometry Optimization: The three-dimensional structures of the reactants (3-Methylhexan-1-amine and HCl) and the product (3-Methylhexan-1-ammonium chloride) are optimized to find their lowest energy conformations.
Transition State Search: A search is conducted to locate the transition state structure on the potential energy surface connecting the reactants and products. The transition state for the proton transfer is expected to feature an elongated H-Cl bond and a partially formed N-H bond.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the H-Cl bond and formation of the N-H bond).
Illustrative Data from Analogous Systems
To provide a quantitative perspective, we can look at computational data for similar, simpler systems. For instance, studies on the protonation of simple amines like methylamine (B109427) by HCl can provide insight into the energetics of the process.
| Parameter | Value (kJ/mol) | Description |
|---|---|---|
| ΔHreaction (Methylamine + HCl) | -150 to -180 | The overall enthalpy change for the reaction, indicating a highly exothermic process. |
| Ea (Activation Energy) | Very low to negligible | The energy barrier for the proton transfer. For such a strong acid-base reaction, it is expected to be very small. |
Furthermore, computational studies on proton transfer reactions, such as the HCl + HCl+ system, have been performed at high levels of theory, providing detailed potential energy surfaces. hawaii.edu These studies reveal the low energy barrier associated with proton transfer between molecules containing chlorine and hydrogen. hawaii.edu
Transition State Geometry
The transition state for the protonation of 3-Methylhexan-1-amine by HCl would be a transient species where the proton is shared between the nitrogen of the amine and the chlorine of HCl. The table below illustrates the expected changes in key bond lengths during the transition state, based on general principles of transition state theory for proton transfer. wikipedia.orgmasterorganicchemistry.com
| Bond | Reactant (Å) | Transition State (Å) | Product (Å) |
|---|---|---|---|
| H-Cl | ~1.27 | Elongated (~1.5 - 1.8) | (ionic interaction) |
| N-H | (not formed) | Partially formed (~1.2 - 1.5) | ~1.04 |
These computational approaches, while not specific to this compound in the available literature, provide a robust framework for understanding its formation. The reaction is expected to be a rapid, exothermic process with a very low activation barrier, proceeding through a well-defined proton transfer transition state.
Applications in Complex Chemical Synthesis and Materials Science Research
Building Block for Advanced Organic Scaffolds
The primary amine group of 3-Methylhexan-1-amine hydrochloride serves as a key reactive site for its incorporation into more complex molecular frameworks, including heterocyclic systems and supramolecular assemblies.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. Primary amines are crucial precursors in the synthesis of these cyclic structures. For instance, chiral amines can be utilized in multicomponent reactions to generate a variety of heterocyclic scaffolds. nih.govmdpi.com The primary amine of a compound like this compound could react with dicarbonyl compounds, alkynes, or other electrophilic partners to form substituted pyridines, pyrimidines, or other heterocyclic systems. The stereocenter in the molecule would impart chirality to the final product, which is often a critical factor for its biological activity or material properties.
The synthesis of substituted quinolines, for example, can be achieved through the reaction of anilines with various amines. organic-chemistry.org While direct use of this compound in such reactions is not documented, the principle of using a primary amine to construct the heterocyclic ring is well-established.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocycle Class | Potential Synthetic Route | Key Reagents |
| Substituted Pyridines | Hantzsch-type reaction | β-ketoester, Aldehyde |
| Substituted Pyrimidines | Reaction with 1,3-dielectrophiles | Malonic acid derivatives, β-diketones |
| Fused Heterocycles | Pictet-Spengler type reaction | Aldehyde-containing scaffolds |
This table is illustrative and based on established synthetic methodologies for primary amines.
The development of molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. Chiral primary amines are invaluable starting materials in this endeavor. acs.org A molecule such as (S)-3-methylhexan-1-amine can serve as a chiral template, where the stereochemistry of the final product is dictated by the starting amine.
For example, chiral amines are used to synthesize other chiral molecules through processes like stereospecific isomerization of allylic amines or by acting as a chiral auxiliary that directs the stereochemical outcome of a reaction before being cleaved from the molecule. nih.gov The presence of a chiral center in this compound makes it a potential precursor for the synthesis of a variety of enantiomerically pure compounds.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Simple ammonium (B1175870) salts, the class of compounds to which this compound belongs, can self-assemble into ordered structures like micelles, vesicles, or liquid crystals in solution. nih.govnih.gov These assemblies are driven by forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov
The structure of 3-Methylhexan-1-amine, with its alkyl chain and polar ammonium headgroup, suggests it could act as a surfactant, forming aggregates in aqueous or non-aqueous media. The chirality of the molecule could lead to the formation of chiral supramolecular structures, which have potential applications in chiral recognition and catalysis. The self-assembly of similar amino acid-based amphiphiles has been extensively studied for biomedical applications. researchgate.net
Design and Development of Ligands and Catalytic Systems
The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts or a functional group in organocatalysts.
Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can produce large quantities of an enantiomerically enriched product. Chiral amines and their derivatives are widely used as ligands for transition metals in a variety of catalytic transformations. nih.gov The nitrogen atom of 3-Methylhexan-1-amine can coordinate to a transition metal center, and the chiral environment created by the methyl group can influence the stereochemical outcome of the catalyzed reaction.
While complex ligands are often employed, simpler chiral amines have also been shown to be effective. The development of new chiral ligands is a continuous effort in catalysis, and molecules like this compound could serve as a scaffold for the synthesis of novel ligand architectures.
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. Chiral primary amines are a prominent class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgthieme-connect.comalfachemic.com These catalysts are used in a wide range of asymmetric reactions, including aldol (B89426) and Michael additions. mdpi.comcjcatal.com
A primary amine like 3-Methylhexan-1-amine could potentially catalyze reactions such as the asymmetric α-alkylation of aldehydes or ketones. The steric and electronic properties of the amine would influence the efficiency and selectivity of the catalysis. The development of novel primary amine catalysts is an active area of research, with a focus on tuning the catalyst structure to achieve higher performance in specific transformations. nih.gov
Role in Fundamental Environmental Chemical Processes
The presence and transformation of amines in the environment are of significant interest due to their potential impacts on atmospheric chemistry and aerosol formation.
Atmospheric Chemistry: Formation and Behavior of Amine Salts in Aerosols
Aliphatic amines are emitted into the atmosphere from a variety of natural and anthropogenic sources. In the atmosphere, these amines can react with acidic species such as nitric acid and sulfuric acid to form aminium salts. researchgate.netresearchgate.net This acid-base reaction is a key process in the formation of secondary organic aerosols (SOAs). rsc.orgnih.govnilu.com The formation of these salts leads to the partitioning of the amine from the gas phase to the particle phase, contributing to the growth of atmospheric aerosols. nih.govnilu.com
The general reaction for the formation of an amine salt in the atmosphere is:
RNH₂ (g) + HNO₃ (g) ⇌ RNH₃⁺NO₃⁻ (s, aq)
Studies have shown that all amines studied form aerosols when photo-oxidized in the presence of nitrogen oxides (NOx), with the majority of the aerosol mass at its peak growth consisting of aminium nitrate (B79036) salts. nih.govnilu.com These salts can repartition back to the gas phase as the parent amine is consumed. nih.govnilu.com The presence of amines has been shown to significantly enhance the nucleation rates of particles compared to ammonia (B1221849). rsc.org
While specific data for this compound is not available, as a C7 amine, it would be expected to participate in these processes. The volatility and reactivity of the amine would influence its atmospheric lifetime and its potential to contribute to aerosol formation.
Interfacial Chemistry Studies Relevant to Environmental Systems
The interface between air and water, or air and a particle surface, is a critical region for atmospheric chemical reactions. Long-chain amine salts, being amphiphilic, tend to accumulate at these interfaces. The hydrophobic alkyl chain orients away from the aqueous phase, while the polar ammonium group remains in the aqueous phase. This surface activity can influence the properties of atmospheric aerosols.
The study of soluble films of long-chain quaternary ammonium salts at the air-water interface has shown that these molecules can significantly alter the surface tension of water. nih.gov This has implications for the formation and stability of clouds, as the surface tension of cloud droplets is a key parameter in their ability to grow and form precipitation.
The uptake of gaseous amines onto the surface of acidic particles has also been investigated. rsc.org The presence of a surface layer of amine salts could alter the hygroscopicity of the aerosol particles, affecting their ability to take up water and act as cloud condensation nuclei (CCN). The specific structure of 3-methylhexan-1-amine, with its branched alkyl chain, might lead to different packing and interfacial properties compared to linear amines of similar carbon number, although this has not been specifically studied.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methylhexan-1-amine |
| Graphene oxide |
| Nitric acid |
| Sulfuric acid |
| Ammonia |
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Synthetic Methodologies for 3-Methylhexan-1-amine Hydrochloride
The chemical industry's shift towards environmentally responsible practices necessitates the development of green synthetic routes for key chemical entities, including chiral amines. rsc.org Traditional methods for amine synthesis often rely on stoichiometric reagents and harsh conditions, leading to significant waste and energy consumption. rsc.org Future research for producing this compound should prioritize atom economy, the use of renewable resources, and the reduction of hazardous by-products. rsc.orgacs.org
Promising green methodologies applicable to the synthesis of chiral primary amines like 3-methylhexan-1-amine are emerging. One of the most attractive is the 'borrowing hydrogen' or 'hydrogen auto-transfer' approach, an atom-economic process that uses alcohols as alkylating agents, producing only water as a by-product. rsc.org The application of biocatalysis, employing enzymes such as transaminases, offers a highly enantioselective route to chiral amines under mild, aqueous conditions, aligning perfectly with green chemistry principles. Furthermore, the use of renewable, biomass-derived precursors is a key area of investigation for making the entire lifecycle of the compound more sustainable. rsc.org Research could also explore one-pot, multicomponent reactions that increase efficiency by reducing the number of purification steps, often utilizing eco-friendly solvents like water or bio-based solvents. frontiersin.orgnih.gov
Table 1: Potential Green Synthetic Strategies
| Methodology | Description | Green Chemistry Advantages | Potential Application to 3-Methylhexan-1-amine |
|---|---|---|---|
| Borrowing Hydrogen | Uses alcohols as alkylating agents for amines, catalyzed by transition metals. The process "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the amine, followed by hydrogenation. rsc.org | High atom economy; water is the only by-product; avoids the use of toxic alkyl halides. rsc.org | Synthesis from a corresponding C7 alcohol, offering a waste-free alternative to traditional alkylation. |
| Biocatalytic Asymmetric Synthesis | Employs enzymes (e.g., transaminases, amine dehydrogenases) to convert a prochiral ketone into a chiral amine with high enantioselectivity. whiterose.ac.uk | High selectivity and efficiency; operates under mild conditions (room temperature, neutral pH); uses water as a solvent; biodegradable catalysts. acs.org | Enantiomerically pure synthesis from 3-methylhexan-1-one, avoiding chiral resolution steps. |
| Reductive Amination of Bio-based Precursors | Involves the reaction of a ketone or aldehyde with ammonia (B1221849), followed by reduction. The carbonyl compound could potentially be derived from biomass. rsc.orgacs.org | Utilizes renewable feedstocks; can be performed using green reducing agents or catalytic hydrogenation. acs.org | A synthetic route starting from bio-derived carbonyl compounds, reducing fossil fuel dependence. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times and improved yields. frontiersin.orgnih.gov | Increased energy efficiency; faster reaction rates; potential for solvent-free conditions. frontiersin.org | Acceleration of the final amination or salt formation step, improving process throughput. |
Exploration of Novel Reactivity and Unprecedented Functionalization Pathways
The primary amine functionality and the chiral center of this compound are gateways to a vast landscape of chemical transformations. Future research should aim to move beyond simple salt formation and explore unprecedented functionalization pathways that can generate novel molecules with unique properties.
Transition-metal-catalyzed reactions are a powerful tool for amine functionalization. rsc.org Recent advances in C–H bond functionalization, for example, could enable the selective modification of the alkyl backbone of the molecule without pre-functionalization, a highly efficient strategy. thieme-connect.com The amine group itself can act as a directing group to guide catalysts to specific C-H bonds, opening up avenues for creating complex, poly-functionalized derivatives. thieme-connect.com Furthermore, the amine can be transformed into other valuable functional groups. For instance, acylation can convert the amine into a diverse range of amides, which are prevalent in biologically active compounds. libretexts.org The reaction with aldehydes or ketones can form imines, which are versatile intermediates for further C-C or C-N bond-forming reactions. mnstate.edu Exploring these reactions could lead to the discovery of new derivatives with potential applications in medicinal chemistry or as chiral ligands in asymmetric catalysis. nih.govacs.org
Table 2: Potential Functionalization Pathways
| Reaction Type | Description | Potential Outcome for 3-Methylhexan-1-amine |
|---|---|---|
| Acylation | Reaction of the primary amine with an acid chloride or anhydride (B1165640) to form an amide. libretexts.org | Creation of a library of N-(3-methylhexyl) amides, which can be screened for biological activity or used as building blocks. |
| Reductive Alkylation | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. mnstate.edu | Synthesis of a diverse set of N-alkylated and N,N-dialkylated derivatives, tuning the steric and electronic properties of the nitrogen atom. |
| C-H Activation | Transition-metal-catalyzed functionalization of a C-H bond, potentially directed by the amine group. thieme-connect.com | Direct, late-stage functionalization of the alkyl chain to introduce new functional groups at previously inaccessible positions. |
| Formation of Imines | Condensation reaction with an aldehyde or ketone to form an imine (Schiff base). frontiersin.orgmnstate.edu | Generation of versatile chemical intermediates that can undergo further reactions like reduction, addition, or cycloaddition. |
| Diazotization | Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate. | Conversion of the primary amine to other functionalities (e.g., alcohol, halide) via Sandmeyer-type reactions, enabling broad structural diversification. |
Advanced Computational Predictions for Rational Design in Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for predicting molecular properties and reactivity, thereby guiding experimental work. nih.gov Applying these methods to this compound can accelerate the discovery of new reactions and applications, embodying a rational design approach. nih.gov
DFT calculations can be used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. nih.gov For 3-Methylhexan-1-amine, this would clearly identify the nitrogen lone pair as the primary site for electrophilic attack.
Moreover, computational tools can model entire reaction pathways, calculating transition state energies to predict reaction kinetics and thermodynamic stability of products. This is invaluable for optimizing reaction conditions and for screening potential new reactions before committing to laboratory work. Recent developments in machine learning, using graph neural networks trained on large DFT-calculated datasets of amines, can now rapidly predict these properties, making computational screening accessible for a vast number of hypothetical derivatives. chemrxiv.orgrsc.org This data-driven approach can guide the rational design of new molecules based on this compound with tailored electronic or steric properties for specific applications. chemrxiv.org
Table 3: Application of Computational Methods
| Computational Tool/Method | Predicted Property | Significance for Rational Design |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), molecular geometry, vibrational frequencies. nih.gov | Predicts chemical reactivity, stability, and spectral characteristics. Helps in understanding reaction mechanisms. |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface. nih.gov | Identifies nucleophilic (e.g., nitrogen lone pair) and electrophilic sites, predicting how the molecule will interact with other reagents. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates computed molecular descriptors with experimental activity (e.g., biological, toxicological). tandfonline.com | Enables the design of new derivatives with potentially enhanced activity and reduced toxicity. |
| Graph Neural Networks (GNNs) | Rapidly predicts DFT-level descriptors for large numbers of molecules. chemrxiv.orgrsc.org | Facilitates high-throughput virtual screening and data-driven discovery of new functional molecules derived from the parent amine. |
Potential for Integration into Novel Functional Materials and Advanced Chemical Systems
The unique combination of a primary amine functional group and a chiral center makes this compound an attractive building block for advanced materials and chemical systems. Its ability to engage in hydrogen bonding, electrostatic interactions, and covalent bond formation allows for its integration into a variety of architectures.
One emerging avenue is the creation of chiral surfaces. By covalently grafting 3-Methylhexan-1-amine onto the surface of inorganic materials like silica (B1680970) or gold nanoparticles, it is possible to create chiral stationary phases for enantioselective chromatography or chiral nanostructures for enantioselective catalysis and sensing. rsc.org The amine group provides a reactive handle for attachment, while the chiral backbone imparts enantiospecific recognition capabilities to the material.
In the realm of catalysis, the molecule can serve as a precursor to more complex chiral ligands for asymmetric transition metal catalysis or as a chiral organocatalyst itself. nih.govsigmaaldrich.com Its integration into polymeric structures could lead to the development of chiral polymers or hydrogels with specific recognition or self-healing properties. Furthermore, incorporating this amine into continuous flow reactor systems could enhance the efficiency and safety of processes that use it either as a reactant or as a catalyst. whiterose.ac.uk These future applications would transform a relatively simple molecule into a key component of highly sophisticated and functional chemical systems.
Table 4: Potential Applications in Materials and Systems
| Application Area | Role of this compound | Description of Potential System |
|---|---|---|
| Chiral Surfaces | Chiral Modifier | Covalent attachment to silica gel to create a chiral stationary phase for HPLC, enabling the separation of racemic mixtures. rsc.org |
| Asymmetric Catalysis | Ligand Precursor / Organocatalyst | The amine can be derivatized into a chiral ligand for metal catalysts or used directly as a base or hydrogen-bond donor in organocatalytic reactions. acs.orgsigmaaldrich.com |
| Functional Polymers | Chiral Monomer | Polymerization of a derivatized form of the amine (e.g., an acrylamide (B121943) derivative) to create a chiral polymer for applications in membranes or sensors. |
| Advanced Chemical Synthesis | Reagent in Continuous Flow Systems | Used as a nucleophile in a packed-bed or microfluidic reactor for the continuous, safe, and efficient production of more complex chiral molecules. whiterose.ac.uk |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Methylhexan-1-amine hydrochloride with high purity?
The synthesis typically involves reacting 3-methylhexan-1-amine with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to form the hydrochloride salt. Key parameters include:
- Stoichiometry : Use a 1:1 molar ratio of amine to HCl to avoid excess acid, which may degrade the product.
- Solvent : Polar aprotic solvents like ethanol or methanol improve reaction homogeneity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and chloroform/methanol eluents) enhances purity. Monitor purity via NMR (¹H/¹³C) and HPLC (>98% target) .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability?
The hydrochloride salt improves aqueous solubility due to ionic interactions with water molecules. Stability considerations include:
- pH : Stable in acidic conditions (pH 2–4); avoid alkaline environments to prevent freebase formation.
- Temperature : Store at –20°C for long-term stability; decomposition occurs above 150°C (TGA data) .
- Light Sensitivity : Protect from UV light to prevent photodegradation (observe via UV-Vis spectroscopy) .
Advanced Research Questions
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
- X-ray Crystallography : Determines precise bond angles and salt configuration (critical for polymorph studies) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 150.1483) and isotopic patterns .
- Solid-State NMR : Differentiates crystalline forms and detects impurities (e.g., residual solvents) .
Q. How can researchers address contradictory bioactivity data in enzyme inhibition studies?
Contradictions may arise from assay conditions or impurities. Mitigation strategies:
- Dose-Response Curves : Perform IC₅₀ measurements across 5–10 concentrations to validate reproducibility .
- Enzyme Source Standardization : Use recombinant enzymes (e.g., CYP3A4) to eliminate batch variability .
- Impurity Profiling : Quantify byproducts (e.g., freebase or oxidized derivatives) via LC-MS and correlate with activity .
Q. What methodologies elucidate the compound’s mechanism in receptor binding studies?
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry .
- Molecular Dynamics Simulations : Predicts interactions with targets (e.g., serotonin receptors) using software like AutoDock .
- Radioligand Displacement Assays : Use [³H]-labeled analogs to quantify competitive binding (IC50 < 1 µM suggests high potency) .
Q. How can thermal degradation pathways be mapped for this compound?
- TGA-DSC Coupling : Identifies decomposition temperatures and enthalpy changes .
- GC-MS Analysis : Captures volatile degradation products (e.g., methyl chloride or hexene derivatives) .
- Kinetic Studies : Apply Arrhenius equations to predict shelf life under accelerated aging conditions (40°C/75% RH) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
